![molecular formula C19H20BrN3 B3897258 N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine CAS No. 5896-42-4](/img/structure/B3897258.png)
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine
Overview
Description
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine, commonly known as BRPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BRPP is a piperazine derivative that exhibits promising pharmacological properties, making it a potential candidate for the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of BRPP is not fully understood. However, studies have suggested that BRPP exerts its pharmacological effects by modulating various signaling pathways. For instance, BRPP has been shown to inhibit the Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. BRPP has also been shown to inhibit the replication of viruses by interfering with viral entry, replication, and assembly.
Biochemical and Physiological Effects:
BRPP has been shown to have numerous biochemical and physiological effects. In vitro studies have demonstrated that BRPP induces apoptosis in cancer cells, inhibits viral replication, and exhibits antibacterial activity. Additionally, BRPP has been shown to decrease the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. BRPP has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
BRPP has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities. Additionally, BRPP exhibits potent pharmacological properties, making it a useful tool for studying various diseases. However, there are also limitations associated with BRPP. For instance, the mechanism of action of BRPP is not fully understood, which can make it difficult to interpret experimental results. Additionally, the toxicity of BRPP has not been fully characterized, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on BRPP. One potential direction is the development of BRPP-based anticancer drugs. Studies have shown that BRPP induces apoptosis in cancer cells, making it a potential candidate for the development of novel cancer therapies. Another potential direction is the development of BRPP-based antiviral drugs. BRPP has been shown to inhibit the replication of several viruses, including HIV and HCV, making it a potential candidate for the development of antiviral therapies. Additionally, further studies are needed to fully understand the mechanism of action of BRPP and to characterize its toxicity.
Scientific Research Applications
BRPP has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antibacterial properties. In vitro studies have demonstrated that BRPP induces apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation. BRPP has also been shown to inhibit the replication of several viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, BRPP exhibits antibacterial activity against both gram-positive and gram-negative bacteria.
properties
IUPAC Name |
(Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3/c20-18(15-17-7-3-1-4-8-17)16-21-23-13-11-22(12-14-23)19-9-5-2-6-10-19/h1-10,15-16H,11-14H2/b18-15-,21-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASQRDIPLVCSQS-PSNBXYPMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC(=CC3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C(=C\C3=CC=CC=C3)\Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417213 | |
Record name | ST50063550 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5896-42-4 | |
Record name | ST50063550 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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